

HPLC method for the analysis of 2-(3-Methylphenoxy)ethanol

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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)ethanol

Cat. No.: B076546

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **2-(3-Methylphenoxy)ethanol**

Authored by: A Senior Application Scientist Abstract

This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **2-(3-Methylphenoxy)ethanol**. Developed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the scientific rationale behind the selection of chromatographic parameters. The methodology is designed for accuracy, precision, and high-throughput analysis, making it suitable for quality control, stability studies, and research applications. The protocol is grounded in established chromatographic principles and adheres to international validation standards to ensure trustworthiness and scientific integrity.

Introduction and Scientific Background

2-(3-Methylphenoxy)ethanol (CAS: 13605-19-1) is an organic compound featuring both an ether and a primary alcohol functional group attached to a meta-substituted toluene core.^[1] It serves as a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.^[1] Given its role in manufacturing, a validated analytical

method is crucial for ensuring the identity, purity, and concentration of the compound in raw materials, in-process samples, and final products.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.^[2] This document describes a method based on reversed-phase chromatography, which is ideally suited for moderately polar analytes like **2-(3-Methylphenoxy)ethanol**. The selection of the stationary phase, mobile phase, and detection wavelength is logically derived from the analyte's inherent physicochemical properties.

Analyte Physicochemical Properties

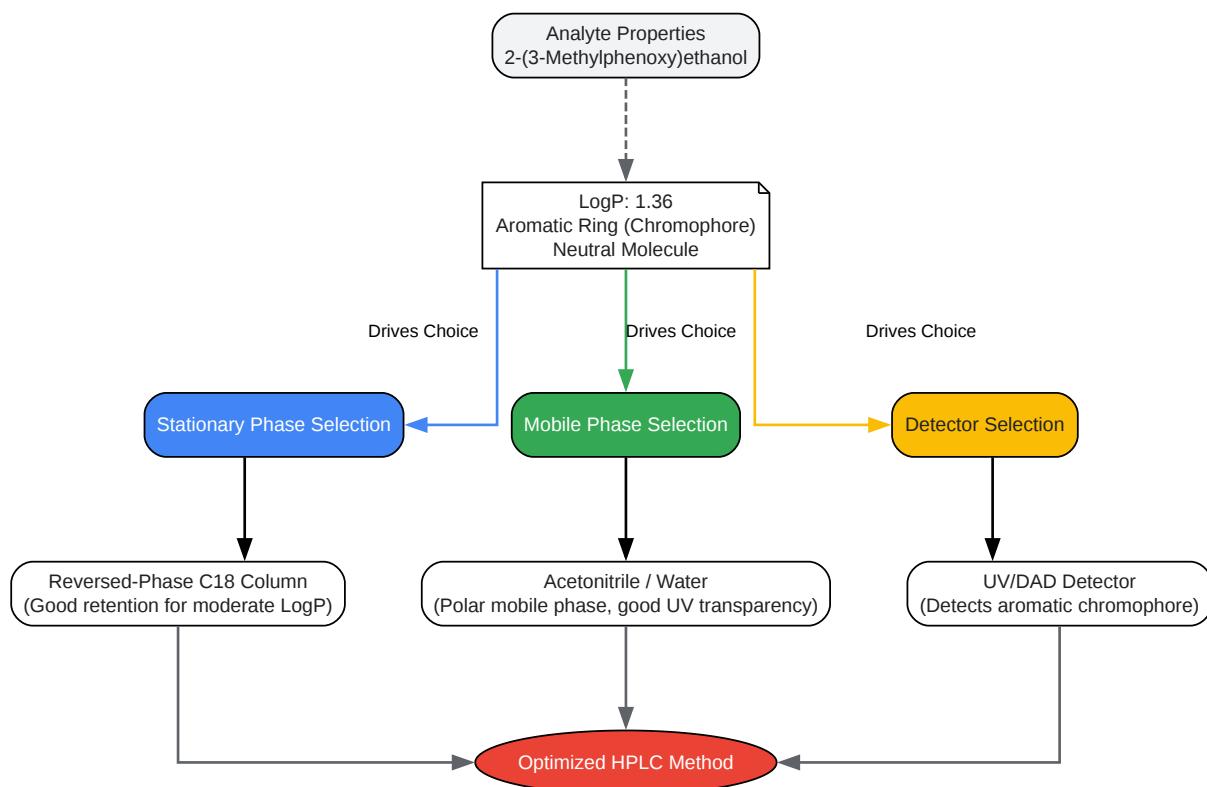
A thorough understanding of the analyte's properties is the foundation of logical HPLC method development.^[3] Key characteristics of **2-(3-Methylphenoxy)ethanol** are summarized below.

Property	Value	Source
CAS Number	13605-19-1	[1] [4]
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [5]
Molecular Weight	152.19 g/mol	[4] [5]
Appearance	Colorless to pale yellow liquid	[1] [6]
LogP (Octanol-Water)	1.36610	[4]
Solubility	Limited solubility in water; soluble in organic solvents	[1]
Boiling Point	104-105°C @ 3 mmHg	[4] [7]
Refractive Index	~1.532 @ 20°C	[6] [8]

The LogP value of 1.366 indicates moderate hydrophobicity, making the compound well-suited for retention on a non-polar stationary phase like C18 in a reversed-phase system.^[4] The presence of the aromatic ring provides a strong chromophore for ultraviolet (UV) detection.

HPLC Method Development and Rationale

The choices made during method development are directly linked to the analyte's properties and the desired performance characteristics of the assay.



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Caption: Logic diagram for HPLC method development.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis.

Parameter	Recommended Condition	Rationale
HPLC System	Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent	Standard systems capable of binary gradient elution and UV detection.
Column	C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus, Waters SunFire)	The C18 stationary phase provides excellent retention and selectivity for this moderately hydrophobic analyte. ^[3] A phenyl column could be an alternative for enhanced π-π interactions. ^[3]
Mobile Phase A	Deionized Water	Polar component for reversed-phase chromatography.
Mobile Phase B	Acetonitrile (HPLC Grade)	Organic modifier providing good elution strength and low UV cutoff. ^[2]
Gradient	0-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B	A gradient elution ensures the analyte is eluted with a good peak shape and that any more hydrophobic impurities are cleared from the column.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.	30 °C	Maintaining a constant temperature ensures reproducible retention times.
Injection Vol.	10 µL	A typical injection volume to balance sensitivity and peak shape.

Detector	Diode Array Detector (DAD) or UV-Vis Detector	Allows for sensitive detection of the aromatic ring.
Detection λ	272 nm (Scan from 200-400 nm to confirm optimum)	The benzene ring substructure typically exhibits a secondary absorption maximum around 270 nm. A DAD/PDA is recommended to experimentally determine the λ_{max} for optimal sensitivity.
Sample Diluent	Acetonitrile/Water (50:50, v/v)	Ensures the sample is fully dissolved and is compatible with the mobile phase to prevent peak distortion. [2]

Experimental Protocols

Protocol 1: Reagent and Solution Preparation

- Mobile Phase A (Water): Filter HPLC-grade deionized water through a 0.45 μm membrane filter and degas.
- Mobile Phase B (Acetonitrile): Filter HPLC-grade acetonitrile through a 0.45 μm membrane filter and degas.
- Sample Diluent (50:50 ACN/Water): Mix equal volumes of acetonitrile and deionized water.
- Standard Stock Solution (1.0 mg/mL):
 - Accurately weigh approximately 25 mg of **2-(3-Methylphenoxy)ethanol** reference standard into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the Sample Diluent. Mix thoroughly.
- Working Standard Solution (50 $\mu\text{g/mL}$):
 - Pipette 1.25 mL of the Standard Stock Solution into a 25 mL volumetric flask.

- Dilute to volume with the Sample Diluent and mix thoroughly.

Protocol 2: Sample Preparation

The exact preparation will depend on the sample matrix. A general procedure for a bulk material is provided.

- Accurately weigh an amount of sample expected to contain approximately 25 mg of **2-(3-Methylphenoxy)ethanol** into a 25 mL volumetric flask.
- Add approximately 15 mL of Sample Diluent and sonicate for 10 minutes to dissolve.
- Allow the solution to return to room temperature and dilute to volume with Sample Diluent. Mix well.
- Pipette 1.25 mL of this solution into a 25 mL volumetric flask, dilute to volume with Sample Diluent, and mix.
- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial.

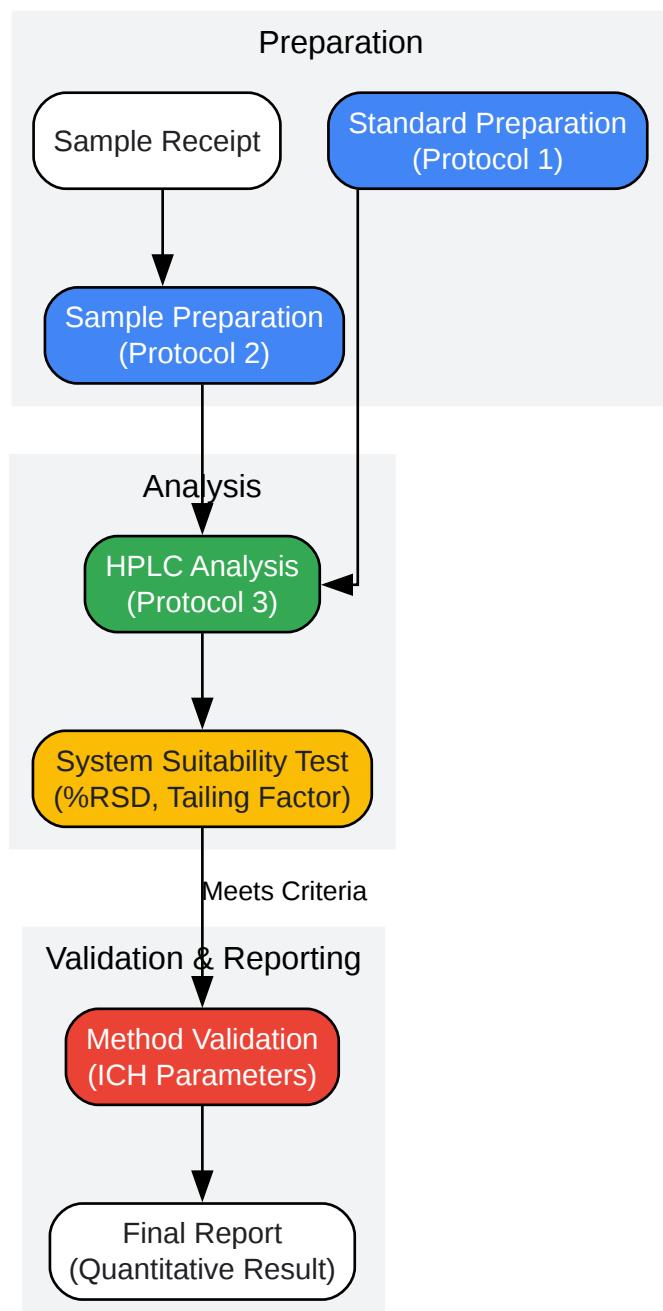
Protocol 3: HPLC Analysis Workflow

- System Startup: Purge the HPLC system with fresh mobile phases.
- Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
- Sequence Setup: Create an analysis sequence in the chromatography data system (CDS). Include blank injections (Sample Diluent), system suitability injections (Working Standard), and sample injections.
- Injections:
 - Inject the blank to ensure no carryover or system contamination.
 - Make at least five replicate injections of the Working Standard (50 $\mu\text{g}/\text{mL}$) to establish system suitability.

- Inject the prepared sample solutions.
- Data Processing: Integrate the peak corresponding to **2-(3-Methylphenoxy)ethanol**. The retention time is expected to be in the range of 8-12 minutes under the specified conditions.
- Quantification: Calculate the concentration of the analyte in the sample using the peak area response from the standard of known concentration.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH). This process confirms that the method is suitable for its intended purpose.



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Caption: Overall analytical workflow from sample to report.

Validation Parameters and Acceptance Criteria

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.	Peak purity index > 0.995 (using DAD). Baseline resolution between analyte and adjacent peaks.
Linearity	To demonstrate a proportional relationship between concentration and detector response over a defined range.	Correlation coefficient (r^2) ≥ 0.999 over a range of 5-100 $\mu\text{g/mL}$.
Accuracy	To measure the closeness of the experimental value to the true value.	98.0% - 102.0% recovery of analyte spiked into a placebo matrix at three concentration levels.
Precision	To assess the degree of scatter between a series of measurements.	Repeatability: RSD $\leq 1.0\%$ for 6 replicate sample preparations. Intermediate Precision: RSD $\leq 2.0\%$ for analyses performed on different days by different analysts.
Range	The concentration interval over which the method is precise, accurate, and linear.	Typically 80% to 120% of the target test concentration.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.	Retention time and peak area should remain within acceptable limits when varying flow rate ($\pm 0.1 \text{ mL/min}$), column temp ($\pm 2^\circ\text{C}$), and mobile phase composition ($\pm 2\%$).

Conclusion

This application note presents a detailed, robust, and scientifically-grounded RP-HPLC method for the quantitative determination of **2-(3-Methylphenoxy)ethanol**. The causality behind the selection of the column, mobile phase, and detector has been explained based on the analyte's physicochemical properties. The step-by-step protocols for solution preparation and analysis, combined with a comprehensive validation framework, provide researchers and quality control professionals with a trustworthy system for reliable analysis. This method is suitable for routine use in regulated and non-regulated laboratory environments.

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